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Compound of Interest

Compound Name:
6-Bromo-2-chloroquinazolin-

4(3H)-one

Cat. No.: B069267 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis,

and reactivity of 6-Bromo-2-chloroquinazolin-4(3H)-one, a key intermediate in the synthesis

of various biologically active compounds.

Core Chemical Properties
6-Bromo-2-chloroquinazolin-4(3H)-one is a halogenated quinazolinone derivative. The

presence of bromine and chlorine atoms at specific positions on the quinazolinone scaffold

imparts unique reactivity, making it a valuable building block in medicinal chemistry.

Quantitative Data Summary
The following table summarizes the key quantitative data for 6-Bromo-2-chloroquinazolin-
4(3H)-one.
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Property Value Source

CAS Number 167158-70-5 Ambeed, AccelaChem

Molecular Formula C₈H₄BrClN₂O Ambeed, AccelaChem

Molecular Weight 259.49 g/mol Ambeed, AccelaChem

Boiling Point 393.2 ± 44.0 °C AccelaChem[1]

Density 1.95 g/cm³ AccelaChem[1]

Note: Physical properties such as boiling point and density are often predicted or sourced from

supplier databases and should be confirmed experimentally.

Synthesis and Experimental Protocols
The synthesis of 6-Bromo-2-chloroquinazolin-4(3H)-one is typically achieved through a multi-

step process starting from 5-bromoanthranilic acid. A common synthetic route involves the

formation of a benzoxazinone intermediate, followed by chlorination and subsequent selective

hydrolysis.

Synthetic Pathway Overview
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Synthetic Pathway for 6-Bromo-2-chloroquinazolin-4(3H)-one
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Caption: General synthetic route to 6-Bromo-2-chloroquinazolin-4(3H)-one.

Detailed Experimental Protocol
The following protocol is an adapted method based on the established synthesis of 2-

chloroquinazolin-4(3H)-one from its corresponding 2,4-dichloro precursor.[2] The starting

material for this specific protocol, 6-Bromo-2,4-dichloroquinazoline, can be synthesized from 5-

bromoanthranilic acid.

Step 1: Synthesis of 6-Bromo-2,4-dichloroquinazoline (Intermediate)

A mixture of 6-bromo-2,4(1H,3H)-quinazolinedione (prepared from 5-bromoanthranilic acid and

urea) and phosphorus oxychloride (POCl₃) is refluxed for several hours. After completion of the
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reaction (monitored by TLC), the excess POCl₃ is removed under reduced pressure. The

residue is then carefully quenched with ice-water, and the resulting precipitate is filtered,

washed with water, and dried to yield 6-bromo-2,4-dichloroquinazoline.

Step 2: Synthesis of 6-Bromo-2-chloroquinazolin-4(3H)-one

A suspension of 6-Bromo-2,4-dichloroquinazoline (1.0 mmol) is prepared in a 2% aqueous

sodium hydroxide (NaOH) solution (approx. 3-4 mL).

The mixture is stirred vigorously at room temperature for approximately 3-4 hours. The

progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to

observe the disappearance of the starting material.

Upon completion, the reaction mixture is diluted with water (approx. 6-8 mL) to dissolve any

soluble byproducts.

The remaining unreacted starting material, if any, is removed by filtration.

The filtrate is then carefully neutralized with dilute acetic acid until a precipitate forms.

The precipitate, which is the desired product, is collected by filtration.

The solid is washed thoroughly with water to remove any residual salts.

The product is then dried under vacuum to yield 6-Bromo-2-chloroquinazolin-4(3H)-one.

Recrystallization from a suitable solvent system (e.g., acetone/ethyl acetate) may be

performed for further purification.[2]

Reactivity and Chemical Behavior
The chemical reactivity of 6-Bromo-2-chloroquinazolin-4(3H)-one is primarily dictated by the

electrophilic nature of the carbon atoms in the pyrimidine ring, particularly C2 and C4.

Nucleophilic Substitution at C2: The chlorine atom at the 2-position is susceptible to

nucleophilic substitution. This allows for the introduction of a wide variety of functional groups

by reacting it with amines, thiols, alcohols, and other nucleophiles. This reaction is a

cornerstone for the synthesis of diverse libraries of quinazolinone-based compounds for drug

discovery.
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Reactivity at N3: The nitrogen at the 3-position can be alkylated or acylated under

appropriate basic conditions, allowing for further structural modifications.

Aromatic Substitution: The bromine atom on the benzene ring can participate in cross-

coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the formation of

carbon-carbon or carbon-nitrogen bonds.

The selective reactivity at different positions can be controlled by carefully choosing the

reaction conditions (temperature, solvent, and base). Generally, the chlorine at the 4-position in

a 2,4-dichloroquinazoline is more reactive to nucleophiles under mild conditions than the

chlorine at the 2-position.[3] This principle is utilized in the selective hydrolysis of 6-bromo-2,4-

dichloroquinazoline to form the title compound.

Spectral Data
While specific, publicly available spectra for 6-Bromo-2-chloroquinazolin-4(3H)-one are

limited, the expected spectral characteristics can be inferred from the analysis of closely related

quinazolinone structures.[4]
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Spectroscopy Expected Characteristics

¹H NMR

Aromatic protons on the benzene ring would

appear as doublets and doublets of doublets in

the range of δ 7.5-8.5 ppm. A broad singlet for

the N-H proton would be observed, typically

downfield (>12 ppm).

¹³C NMR

Carbonyl carbon (C=O) signal would be

expected around δ 160-162 ppm. Signals for the

aromatic carbons would appear in the range of δ

120-150 ppm.

IR (Infrared)

A characteristic C=O stretching vibration for the

amide carbonyl group would be present around

1680-1700 cm⁻¹. An N-H stretching band would

be observed in the region of 3100-3300 cm⁻¹.

Mass Spec (MS)

The mass spectrum would show a molecular ion

peak corresponding to the molecular weight of

the compound, along with a characteristic

isotopic pattern due to the presence of bromine

and chlorine atoms.

Safety and Handling
Based on available safety data for this and structurally similar compounds, 6-Bromo-2-
chloroquinazolin-4(3H)-one should be handled with care in a laboratory setting.

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation),

H335 (May cause respiratory irritation).[5]

Precautionary Measures: Use in a well-ventilated area, preferably a fume hood. Wear

appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab

coat. Avoid inhalation of dust and contact with skin and eyes.

This technical guide serves as a foundational resource for professionals working with 6-
Bromo-2-chloroquinazolin-4(3H)-one. Due to the limited availability of published, peer-
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reviewed data for this specific molecule, researchers are encouraged to perform their own

analytical characterization to confirm its properties before use in further synthetic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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